

Application Notes: ELISpot Assay for p53 (232-240) Specific Cytokine Release

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Compound of Interest

Compound Name: p53 (232-240)

Cat. No.: B12368044

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Introduction

The tumor suppressor protein p53 is a critical regulator of cell growth and is mutated or overexpressed in a majority of human cancers.[1][2] This overexpression makes it a key target antigen for cancer immunotherapy.[1][3] The **p53 (232-240)** peptide is a specific epitope that can be presented by tumor cells and recognized by cytotoxic T lymphocytes (CTLs), initiating an anti-tumor immune response.[1][4] Measuring the functional response of T cells specific to this epitope is crucial for evaluating the efficacy of p53-targeted cancer vaccines and immunotherapies.[3][5]

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive technique designed to quantify the frequency of individual cells secreting a specific cytokine or other effector molecule.[6][7] Its ability to detect rare antigen-specific T cells, with sensitivity down to one cell in 100,000, makes it an ideal platform for monitoring cellular immune responses against tumor antigens like p53.[3][6][8] This application note provides detailed protocols for performing ELISpot assays to measure the release of two key cytokines, Interferon-gamma (IFN- γ) and Granzyme B (GrB), from T cells upon stimulation with the **p53 (232-240)** peptide.

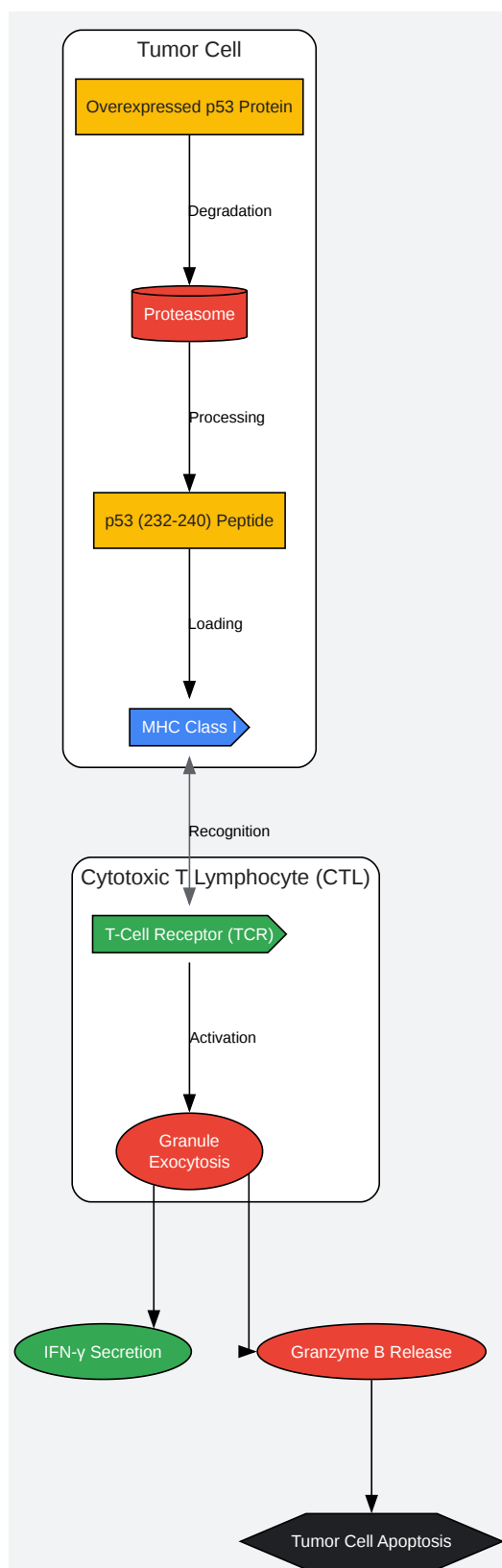
- **IFN- γ ELISpot:** IFN- γ is a hallmark cytokine produced by activated Th1 and CD8+ T cells.[9] Measuring IFN- γ secretion provides a robust quantitative assessment of the magnitude of the p53-specific T cell response, which is crucial for immunity against tumors.[9][10]
- **Granzyme B ELISpot:** Granzyme B is a serine protease released by CTLs and Natural Killer (NK) cells that directly induces apoptosis in target cells.[8][10] The Granzyme B ELISpot

assay, therefore, offers a more direct measurement of the cytotoxic potential and lytic activity of p53-specific T cells compared to the IFN- γ assay.[\[10\]](#)[\[11\]](#)

These assays are invaluable tools in preclinical research and clinical trials for vaccine development, immune monitoring, and the evaluation of cancer immunotherapies.[\[6\]](#)[\[10\]](#)[\[12\]](#)

Signaling and Cytokine Release Pathway

The diagram below illustrates the fundamental interaction leading to cytokine release. A Cytotoxic T Lymphocyte (CTL) recognizes the **p53 (232-240)** peptide presented by a Major Histocompatibility Complex (MHC) Class I molecule on the surface of a tumor cell. This recognition triggers the CTL to release effector molecules, including IFN- γ and Granzyme B, which mediate the anti-tumor immune response.



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Caption: CTL recognition of p53 peptide on a tumor cell triggers cytokine release.

Experimental Protocols

The following are generalized protocols for performing IFN- γ and Granzyme B ELISpot assays. Researchers should optimize parameters such as cell density and peptide concentration for their specific experimental system.

Protocol 1: IFN- γ ELISpot Assay

This protocol details the steps to measure the frequency of T cells secreting IFN- γ in response to the **p53 (232-240)** peptide.

A. Materials Required:

- PVDF-membrane 96-well ELISpot plate
- Capture Antibody: Anti-human IFN- γ monoclonal antibody
- Detection Antibody: Biotinylated anti-human IFN- γ monoclonal antibody
- Enzyme Conjugate: Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)
- Substrate: BCIP/NBT for ALP or AEC for HRP
- **p53 (232-240)** peptide (e.g., KYMCNSSCM)[[4](#)]
- Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Positive Control: Phytohemagglutinin (PHA)
- Negative Control: Vehicle for peptide (e.g., DMSO) or an irrelevant peptide
- Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20

B. Procedure:

- Plate Coating: Aseptically coat the ELISpot plate wells with the anti-IFN- γ capture antibody diluted in sterile PBS. Incubate overnight at 4°C.[6]
- Blocking: Wash the plate to remove excess capture antibody. Add blocking buffer (e.g., culture medium with 10% FBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[6]
- Cell Plating and Stimulation:
 - Prepare a single-cell suspension of PBMCs or splenocytes in complete medium.
 - Remove the blocking buffer from the plate.
 - Add the **p53 (232-240)** peptide to the appropriate wells at a pre-determined optimal concentration (e.g., 1-10 $\mu\text{g/mL}$).[4][13]
 - Add cells to the wells at a density of $2-5 \times 10^5$ cells/well.
 - Set up control wells:
 - Positive Control: Cells + PHA.
 - Negative Control: Cells + vehicle/irrelevant peptide.
 - Background Control: Medium only (no cells).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. During this time, activated cells will secrete IFN- γ , which is captured by the antibody on the membrane. [6]
- Detection:
 - Wash the plate thoroughly with Wash Buffer to remove cells.
 - Add the biotinylated anti-IFN- γ detection antibody to each well. Incubate for 2 hours at room temperature.[14]

- Wash the plate and add the Streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
- Spot Development: Wash the plate again and add the substrate solution. Monitor for the development of colored spots (typically 5-20 minutes). Stop the reaction by washing with deionized water.[8]
- Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader or manually with a stereomicroscope. Each spot represents a single IFN- γ secreting cell.[6][8]

Protocol 2: Granzyme B ELISpot Assay

This protocol measures the frequency of cytotoxic cells secreting Granzyme B. The procedure is similar to the IFN- γ ELISpot, with specific reagents for Granzyme B detection.

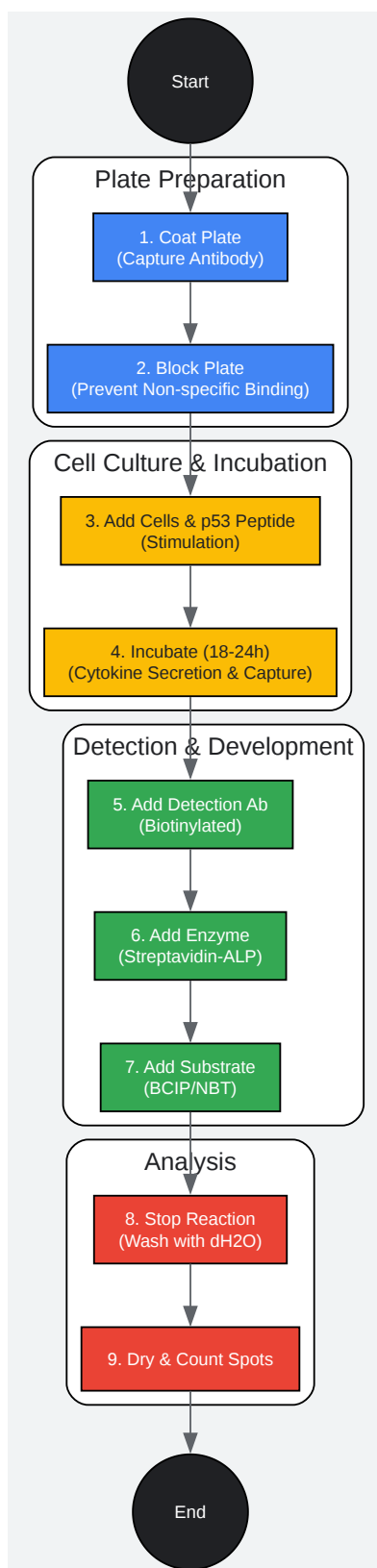
A. Materials Required:

- All materials from Protocol 1, with the following substitutions:
- Capture Antibody: Anti-human Granzyme B monoclonal antibody[8]
- Detection Antibody: Biotinylated anti-human Granzyme B monoclonal antibody[8]

B. Procedure: Follow steps 1-7 from the IFN- γ ELISpot protocol, substituting the IFN- γ -specific capture and detection antibodies with the Granzyme B-specific antibodies. The incubation times and general procedure remain the same. The Granzyme B ELISpot directly measures the release of a key cytolytic protein, providing insight into the direct killing capacity of the T cells.
[10][11]

ELISpot Experimental Workflow

The diagram below outlines the sequential steps involved in a typical ELISpot experiment, from initial plate preparation to the final analysis of cytokine-secreting cells.



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Caption: Step-by-step workflow of the ELISpot assay for cytokine detection.

Data Presentation

Quantitative data from ELISpot assays are typically presented as the number of Spot-Forming Cells (SFCs) per a given number of plated cells. The net SFC count is calculated by subtracting the count from the negative control wells from the count in the antigen-stimulated wells.

Table 1: Example IFN- γ ELISpot Data for **p53 (232-240)** Specific Response

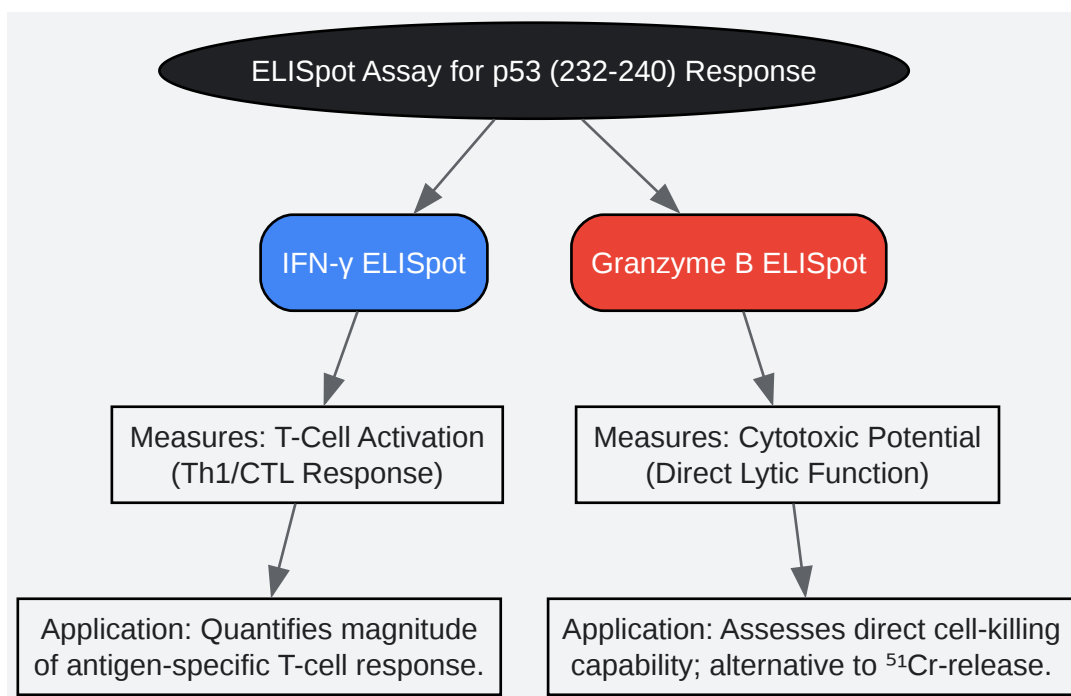
This table summarizes representative data from a murine study where splenocytes were analyzed by IFN- γ ELISpot 8 days after a single immunization with a modified **p53 (232-240)** peptide formulated with different adjuvants.[\[5\]](#)[\[15\]](#)

Immunization Group	Adjuvant Components	Mean p53-specific IFN- γ SFCs (per 10 ⁶ splenocytes)
Vaccine Formulation 1	VacciMax® (VM) + CpG + PADRE	~250
Vaccine Formulation 2	VacciMax® (VM) + PADRE (No CpG)	~25
Vaccine Formulation 3	CpG + PADRE (No VM)	~30
Control Group	Irrelevant Peptide in VM + CpG	~20

Data are adapted from figures presented in studies on peptide-based vaccines.[\[5\]](#)[\[15\]](#) The results demonstrate that a complete formulation with both the VacciMax® delivery system and CpG adjuvant induced the strongest p53-specific T cell response.[\[5\]](#)[\[15\]](#)

Assay Comparison: IFN- γ vs. Granzyme B ELISpot

While both assays quantify T cell responses, they measure different aspects of T cell function. The choice between them depends on the specific research question.



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Caption: Functional comparison of IFN-γ and Granzyme B ELISpot assays.

Conclusion

The ELISpot assay is a powerful and versatile tool for the functional characterization of T cell responses to the **p53 (232-240)** tumor antigen. By quantifying the frequency of cells secreting IFN-γ or Granzyme B, researchers can gain critical insights into the magnitude and cytotoxic potential of p53-specific immune responses. These detailed protocols and application notes provide a framework for scientists in immunology and drug development to reliably monitor cellular immunity, thereby accelerating the advancement of novel cancer immunotherapies.

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